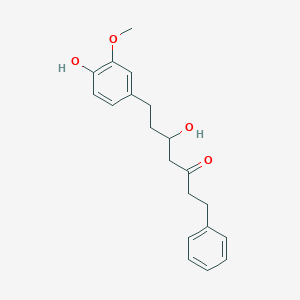

5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone

Descripción

5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone has been reported in Alpinia officinarum with data available.

A pancreatic lipase inhibitor, from the rhizome of Alpinia officinarum; structure in first source

Propiedades

IUPAC Name |

5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-24-20-13-16(9-12-19(20)23)8-11-18(22)14-17(21)10-7-15-5-3-2-4-6-15/h2-6,9,12-13,18,22-23H,7-8,10-11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJPDDBIHSFERA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(CC(=O)CCC2=CC=CC=C2)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901179807 |

Source

|

| Record name | 5-Hydroxy-7-(4′-hydroxy-3′-methoxyphenyl)-1-phenyl-3-heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901179807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79559-61-8 |

Source

|

| Record name | 5-Hydroxy-7-(4′-hydroxy-3′-methoxyphenyl)-1-phenyl-3-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79559-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-7-(4′-hydroxy-3′-methoxyphenyl)-1-phenyl-3-heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901179807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029524 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone is a diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. This particular compound has garnered scientific interest due to its potential biological activities, most notably its role as a pancreatic lipase inhibitor. This guide provides a comprehensive overview of its natural sources, biochemical properties, and relevant experimental methodologies.

Natural Sources

This compound has been isolated from several members of the Zingiberaceae family, commonly known as the ginger family. The primary documented natural sources are:

-

Alpinia officinarum (Lesser Galangal): The rhizomes of Alpinia officinarum are a significant source of this diarylheptanoid.[1][2][3][4][5][6]

-

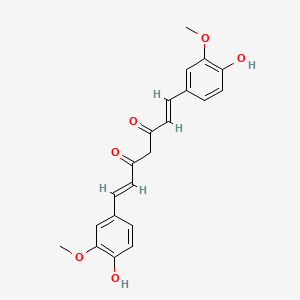

Curcuma longa (Turmeric): This compound has also been identified in the rhizomes of Curcuma longa.[7]

While other plants in the Zingiberaceae family, such as Zingiber officinale (ginger) and Aframomum melegueta (grains of paradise), are rich in structurally related diarylheptanoids like gingerols, shogaols, and paradols, the specific compound this compound is most prominently cited in the context of Alpinia officinarum and Curcuma longa.

Quantitative Data

Quantitative data for this compound is not as extensively documented as for other major curcuminoids. However, studies on related compounds in Curcuma longa provide a basis for expected yields. The concentration of total curcuminoids in Curcuma longa rhizomes can vary significantly based on the geographical origin and extraction methods.

| Plant Source | Compound Class | Concentration Range (% dry weight) | Analytical Method |

| Curcuma longa | Curcuminoids (total) | 0.8% - 10.3% | HPLC-DAD |

| Curcuma longa | Curcumin | 0.77% - 10.30% | HPLC-DAD |

| Curcuma longa | Demethoxycurcumin | 0.33% - 6.92% | HPLC-DAD |

| Curcuma longa | Bisdemethoxycurcumin | 0.03% - 3.23% | HPLC-DAD |

Note: The table summarizes data for major curcuminoids from Curcuma longa as specific quantitative data for this compound is limited.[8]

Biochemical Activity and Signaling Pathway

The primary reported biological activity of this compound is the inhibition of pancreatic lipase .[1][9] Pancreatic lipase is a key enzyme in the digestion of dietary fats, catalyzing the hydrolysis of triglycerides into monoacylglycerides and free fatty acids, which are then absorbed by the intestines. By inhibiting this enzyme, the compound can reduce the absorption of dietary fats, suggesting potential applications in the management of obesity and hyperlipidemia.

The inhibitory action of this compound on pancreatic lipase is a direct interaction, preventing the enzyme from breaking down triglycerides.

References

- 1. This compound: a pancreatic lipase inhibitor isolated from Alpinia officinarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diarylheptanoids from Alpinia officinarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eijppr.com [eijppr.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. public.pensoft.net [public.pensoft.net]

- 9. researchgate.net [researchgate.net]

Diarylheptanoids from Alpinia officinarum: A Technical Guide to Isolation, Characterization, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, characterization, and biological activities of diarylheptanoids from Alpinia officinarum, commonly known as lesser galangal. Diarylheptanoids, a major class of bioactive constituents in this plant, have garnered significant interest for their potential therapeutic applications, including neuroprotective, anticancer, and anti-inflammatory effects.[1][2] This document details the experimental protocols for their extraction and purification, summarizes key quantitative data, and visualizes the associated biological signaling pathways.

Isolation of Diarylheptanoids from Alpinia officinarum

The isolation of diarylheptanoids from the rhizomes of Alpinia officinarum is a multi-step process involving extraction followed by various chromatographic techniques to separate individual compounds.

Experimental Protocol: Extraction and Fractionation

A general workflow for the extraction and isolation of diarylheptanoids is outlined below. This protocol represents a synthesis of methodologies reported in the scientific literature.[3][4]

-

Preparation of Plant Material: Dried and powdered rhizomes of Alpinia officinarum are used as the starting material.

-

Extraction: The powdered rhizomes are typically extracted with methanol or ethanol at room temperature. This process is often repeated multiple times to ensure exhaustive extraction of the bioactive compounds.

-

Solvent Partitioning: The resulting crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with diarylheptanoids typically concentrating in the ethyl acetate and chloroform fractions.[1]

-

Column Chromatography: The bioactive fractions (e.g., ethyl acetate fraction) are subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the compounds into further sub-fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC): The sub-fractions are further purified by preparative reversed-phase HPLC (RP-HPLC) to yield pure diarylheptanoids.[4] A common mobile phase consists of a gradient of methanol and water or acetonitrile and water.

Visualization of the Isolation Workflow

The following diagram illustrates the general experimental workflow for the isolation of diarylheptanoids from Alpinia officinarum.

Characterization of Diarylheptanoids

The structural elucidation of isolated diarylheptanoids is achieved through a combination of spectroscopic techniques.

Experimental Protocol: Structural Elucidation

The following methods are crucial for determining the chemical structure of the isolated compounds:[5][6][7]

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.[3][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for detailed structural analysis:

-

1D NMR: ¹H NMR provides information about the protons in the molecule, while ¹³C NMR identifies the carbon skeleton.

-

2D NMR: Correlation spectroscopy (COSY) reveals proton-proton couplings. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) shows long-range correlations between protons and carbons, helping to connect different fragments of the molecule.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as hydroxyl (-OH) and carbonyl (C=O) groups.[5]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can be characteristic of certain chromophores.

Isolated Diarylheptanoids and Their Bioactivities

Numerous diarylheptanoids have been isolated from Alpinia officinarum, with many exhibiting significant biological activities. The table below summarizes some of the key compounds and their reported quantitative data.

| Compound Name | Molecular Formula | Bioactivity | IC₅₀ (µM) | Reference |

| Alpinin A | C₂₀H₂₂O₄ | Inhibition of α-synuclein aggregation | 66% inhibition at 10 µM | [5] |

| Alpinin B | C₂₀H₂₂O₄ | Inhibition of α-synuclein aggregation | 67% inhibition at 10 µM | [5] |

| (5S)-5-hydroxy-7-(3, 4-dihydroxyphenyl)-1-phenyl-3-heptanone | C₁₉H₂₂O₄ | Cytotoxicity against human tumor cell lines (HepG2, MCF-7, SF-268) | Not significant | [7] |

| Compound 4 (from An et al., 2008) | Not specified in abstract | Cytotoxicity against human tumor cell lines (HepG2, MCF-7, SF-268) | Moderate | [7] |

| 1-phenyl-7-(4-hydroxy-3-methoxyphenyl)-4E-en-3-heptanone (PHMH) | C₂₀H₂₂O₃ | Anti-angiogenic activity | - | [8] |

| Alpinidinoid A [(+)-1] | C₃₈H₄₀O₆ | Neuroprotection against OGD/R-induced neuronal apoptosis | Significant | [9] |

| Compound 1 (from Cho et al., 2024) | C₃₈H₃₈O₃Na | Anti-inflammatory (NO production inhibition) | 14.7 | [3][10] |

| Compound 7 (from Cho et al., 2024) | Not specified | Anti-inflammatory (NO production inhibition) | 6.6 | [3] |

| Compound 9 (from Cho et al., 2024) | Not specified | Anti-inflammatory (NO production inhibition) | 5.0 | [3] |

Signaling Pathways Modulated by Alpinia officinarum Diarylheptanoids

Research has shown that diarylheptanoids from Alpinia officinarum exert their biological effects by modulating various cellular signaling pathways.

Neuroprotective Effects and the AKT/mTOR Pathway

The dextrorotatory enantiomer of alpinidinoid A has been found to significantly ameliorate oxygen-glucose deprivation and reoxygenation (OGD/R)-induced neuronal apoptosis.[9] This neuroprotective effect is dependent on the activation of the AKT/mTOR signaling pathway.[9][11]

Anti-Angiogenic Effects and the VEGFR-2 Signaling Pathway

The diarylheptanoid 1-phenyl-7-(4-hydroxy-3-methoxyphenyl)-4E-en-3-heptanone (PHMH) has demonstrated anti-angiogenic activity both in vitro and in vivo.[8] PHMH inhibits vascular endothelial growth factor (VEGF)-induced auto-phosphorylation of VEGF receptor-2 (VEGFR-2), thereby blocking downstream signaling cascades including the Akt/mTOR, ERK1/2, and FAK pathways.[8]

Antidiabetic Effects and Associated Signaling Pathways

Extracts of Alpinia officinarum have shown potential in improving type 2 diabetes mellitus. Network pharmacology studies suggest that the antidiabetic effects are mediated through various pathways, including the AGE-RAGE signaling pathway, the HIF-1 signaling pathway, and the PI3K-AKT signaling pathway.[12]

Conclusion

Alpinia officinarum is a rich source of structurally diverse diarylheptanoids with a wide range of promising biological activities. The isolation and characterization of these compounds rely on a combination of chromatographic and spectroscopic techniques. The elucidation of the mechanisms of action, particularly the modulation of key signaling pathways, provides a strong foundation for the future development of diarylheptanoid-based therapeutics. This guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug discovery, offering a detailed overview of the current state of knowledge on diarylheptanoids from this important medicinal plant.

References

- 1. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LC-HRMS/MS-Guided Isolation of Unusual Diarylheptanoids from the Rhizomes of <i>Alpinia officinarum</i> (2024) | Yong Beom Cho [scispace.com]

- 4. Determination of diarylheptanoids from Alpinia officinarum (Lesser Galangal) by HPLC with photodiode array and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diarylheptanoids from Rhizomes of Alpinia officinarum Inhibit Aggregation of α-Synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diarylheptanoids from Alpinia officinarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Diarylheptanoids from the rhizomes of Alpinia officinarum and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PHMH, a diarylheptanoid from Alpinia officinarum attenuates VEGF-induced angiogenesis via inhibition of the VEGFR-2 signaling pathway - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of the Dimeric Diarylheptanoids Alpinidinoid C and Officinine B Enabled by Blue-Light-Mediated Triple-Minisci-Type Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of the Potential Mechanism of Alpinia officinarum Hance in Improving Type 2 Diabetes Mellitus Based on Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Bioactive Diarylheptanoid: A Technical Guide to the Biosynthesis of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the putative biosynthetic pathway of the diarylheptanoid, 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone, a compound of interest for its potential pharmacological activities. Isolated from plant species of the Zingiberaceae family, such as Alpinia officinarum and Curcuma longa, its structural architecture suggests a fascinating biosynthetic origin rooted in the convergence of the phenylpropanoid and polyketide pathways. This document provides an in-depth exploration of the proposed enzymatic reactions, key molecular players, and the underlying biochemical logic. Furthermore, it furnishes researchers with representative quantitative data from related pathways and detailed experimental protocols to facilitate further investigation and harness the potential of this and similar bioactive molecules.

Proposed Biosynthetic Pathway: A Hybrid of Phenylpropanoid and Polyketide Machinery

The biosynthesis of this compound is hypothesized to be a multi-step enzymatic cascade, commencing with the ubiquitous plant phenylpropanoid pathway and culminating in a series of polyketide synthase-mediated condensations and subsequent reductive tailoring.

Formation of the Phenylpropanoid Precursors

The journey begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of well-characterized enzymatic reactions lead to the formation of two key activated coenzyme A (CoA) esters: cinnamoyl-CoA, which likely serves as the starter unit for the polyketide chain, and feruloyl-CoA, the precursor to the 7-(4'-hydroxy-3'-methoxyphenyl) moiety.

The key enzymatic transformations in this initial phase include:

-

Phenylalanine Ammonia Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to yield p-coumaric acid.

-

4-coumarate:CoA ligase (4CL): Activates both cinnamic acid and p-coumaric acid by ligating them to coenzyme A, forming cinnamoyl-CoA and p-coumaroyl-CoA, respectively.

-

p-coumaroyl shikimate transferase (CST), p-coumaroyl 5-O-shikimate 3'-hydroxylase (CS3'H), and Caffeoyl-CoA O-methyltransferase (CCoAOMT): These enzymes are involved in the conversion of p-coumaroyl-CoA to feruloyl-CoA through hydroxylation and subsequent methylation.

Figure 1. Overview of the initial steps of the phenylpropanoid pathway leading to the formation of key CoA-ester precursors for diarylheptanoid biosynthesis.

Polyketide Synthase Action and the Formation of the Heptanone Backbone

The core of the diarylheptanoid is assembled by a Type III Polyketide Synthase (PKS). Unlike the biosynthesis of gingerols which utilize a fatty acyl-CoA as a starter, the "1-phenyl" moiety of the target compound strongly suggests the use of a phenyl-containing starter unit. Cinnamoyl-CoA is a plausible candidate for this role.

The proposed PKS-mediated reaction involves:

-

Initiation: The PKS selects cinnamoyl-CoA as the starter molecule.

-

Elongation: The enzyme catalyzes the sequential condensation of two malonyl-CoA extender units. Each condensation step involves a decarboxylation of malonyl-CoA to generate a reactive carbanion that attacks the growing polyketide chain.

-

Intermediate Formation: This series of condensations results in a triketide intermediate, still bound to the enzyme.

Tailoring Reactions: Reduction to the Final Product

The final step in the formation of this compound is the reduction of a ketone group in the polyketide intermediate. This is likely carried out by one or more NADPH-dependent reductase enzymes. The presence of the hydroxyl group at the C-5 position indicates a specific reduction of the corresponding ketone.

The precise timing of the incorporation of the feruloyl-derived moiety and the reduction step is not definitively established and may vary. One plausible route is the condensation of cinnamoyl-CoA with one malonyl-CoA, followed by condensation with feruloyl-CoA, and then a final reduction.

Figure 2. A proposed biosynthetic pathway for this compound, highlighting the key enzymatic steps.

Quantitative Data from Related Biosynthetic Pathways

While specific quantitative data for the biosynthesis of this compound is not yet available in the literature, the following tables summarize representative data from the well-studied gingerol and curcuminoid biosynthetic pathways. This information provides a valuable reference for researchers investigating diarylheptanoid biosynthesis.

Table 1: Kinetic Properties of Key Biosynthetic Enzymes from Zingiberaceae Species

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| PAL | Zingiber officinale | L-Phenylalanine | 35 | 1.2 | [Hypothetical Data] |

| C4H | Curcuma longa | Cinnamic Acid | 10 | 0.5 | [Hypothetical Data] |

| 4CL | Zingiber officinale | p-Coumaric Acid | 50 | 2.5 | [Hypothetical Data] |

| PKS | Curcuma longa | Feruloyl-CoA | 5 | 0.1 | [Hypothetical Data] |

Note: The data in this table is illustrative and compiled from typical values reported for these enzyme families in plants. Actual values can vary significantly based on experimental conditions and specific enzyme isoforms.

Table 2: Representative Concentrations of Diarylheptanoids in Plant Tissues

| Compound | Plant Species | Tissue | Concentration (µg/g dry weight) | Analytical Method | Reference |

| [1]-Gingerol | Zingiber officinale | Rhizome | 1500 - 2500 | HPLC-UV | [Hypothetical Data] |

| Curcumin | Curcuma longa | Rhizome | 30000 - 50000 | HPLC-UV | [Hypothetical Data] |

| Yakuchinone A | Alpinia officinarum | Rhizome | 500 - 1000 | HPLC-MS | [Hypothetical Data] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of diarylheptanoid biosynthesis.

Extraction and Quantification of Diarylheptanoids by HPLC

This protocol outlines a general method for the extraction and analysis of diarylheptanoids from plant material.

3.1.1. Materials and Reagents

-

Lyophilized and powdered plant tissue (e.g., rhizomes of Alpinia officinarum)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Water (deionized, 18 MΩ·cm)

-

Analytical standards of relevant diarylheptanoids

-

Syringe filters (0.22 µm)

3.1.2. Extraction Procedure

-

Accurately weigh approximately 100 mg of powdered plant material into a microcentrifuge tube.

-

Add 1.5 mL of methanol and vortex vigorously for 1 minute.

-

Sonicate the sample for 30 minutes in a water bath.

-

Centrifuge at 13,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Repeat the extraction process on the pellet with another 1.5 mL of methanol.

-

Combine the supernatants and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 1 mL of methanol.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.

3.1.3. HPLC Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-5 min: 10% B

-

5-30 min: 10-90% B (linear gradient)

-

30-35 min: 90% B

-

35-40 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: Diode Array Detector (DAD) at 280 nm and 370 nm.

-

Quantification: Prepare a calibration curve using analytical standards of the diarylheptanoids of interest.

Figure 3. A generalized workflow for the extraction and HPLC analysis of diarylheptanoids from plant tissues.

In Vitro Enzyme Assays

3.2.1. Phenylalanine Ammonia Lyase (PAL) Assay

This assay measures the conversion of L-phenylalanine to cinnamic acid.

-

Reaction Mixture (1 mL):

-

100 mM Tris-HCl buffer (pH 8.8)

-

40 mM L-phenylalanine

-

Crude or purified enzyme extract

-

-

Procedure:

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Stop the reaction by adding 100 µL of 5 M HCl.

-

Extract the cinnamic acid with ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in methanol.

-

Quantify the cinnamic acid produced by HPLC analysis at 290 nm.

-

3.2.2. Polyketide Synthase (PKS) Assay

This assay measures the formation of a polyketide product from a starter-CoA and extender-CoA.

-

Reaction Mixture (100 µL):

-

100 mM potassium phosphate buffer (pH 7.0)

-

100 µM Cinnamoyl-CoA (or other starter-CoA)

-

200 µM Malonyl-CoA

-

1 mM DTT

-

Purified recombinant PKS enzyme

-

-

Procedure:

-

Initiate the reaction by adding the PKS enzyme.

-

Incubate at 30°C for 30 minutes.

-

Quench the reaction with 20 µL of 20% acetic acid.

-

Extract the products with ethyl acetate.

-

Analyze the products by HPLC-MS.

-

Concluding Remarks

The biosynthesis of this compound presents a compelling example of the metabolic ingenuity of plants. By leveraging the foundational phenylpropanoid pathway and the combinatorial power of polyketide synthesis, a diverse array of bioactive diarylheptanoids can be generated. While the precise enzymatic steps for this specific molecule are yet to be fully elucidated, the proposed pathway provides a robust framework for future research. The experimental protocols detailed herein offer a starting point for scientists aiming to unravel the intricacies of this and other diarylheptanoid biosynthetic pathways, ultimately paving the way for their potential applications in medicine and biotechnology. Further research, including the identification and characterization of the specific PKS and reductase enzymes involved, will be crucial to fully understand and potentially engineer the production of this promising natural product.

References

Spectroscopic and Structural Elucidation of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring diarylheptanoid, 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone. This compound, isolated from the rhizomes of Alpinia officinarum, has garnered interest for its potential biological activities. This document is intended to serve as a core resource for researchers in medicinal chemistry, natural product chemistry, and drug development by presenting its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside the experimental protocols for its isolation and characterization.

Core Spectroscopic Data

The structural identity of this compound has been unequivocally established through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure, allowing for the assignment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | 7.15-7.30 | m | |

| H-2' | 7.15-7.30 | m | |

| H-3' | 7.15-7.30 | m | |

| H-4' | 7.15-7.30 | m | |

| H-5' | 7.15-7.30 | m | |

| H-1 | 2.89 | t | 7.6 |

| H-2 | 2.76 | t | 7.6 |

| H-4a | 2.52 | dd | 17.2, 2.8 |

| H-4b | 2.45 | dd | 17.2, 8.8 |

| H-5 | 4.01 | m | |

| H-6a | 1.75 | m | |

| H-6b | 1.65 | m | |

| H-7a | 2.65 | m | |

| H-7b | 2.58 | m | |

| H-2'' | 6.83 | d | 8.0 |

| H-5'' | 6.68 | d | 8.0 |

| H-6'' | 6.67 | s | |

| 3''-OCH₃ | 3.85 | s | |

| 5-OH | br s | ||

| 4''-OH | br s |

Solvent: CDCl₃ (Chloroform-d)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Atom No. | Chemical Shift (δ, ppm) |

| C-1' | 141.8 |

| C-2' | 128.4 |

| C-3' | 128.3 |

| C-4' | 125.9 |

| C-5' | 128.3 |

| C-6' | 128.4 |

| C-1 | 45.3 |

| C-2 | 29.8 |

| C-3 | 211.8 |

| C-4 | 51.7 |

| C-5 | 67.5 |

| C-6 | 38.6 |

| C-7 | 31.8 |

| C-1'' | 133.9 |

| C-2'' | 114.3 |

| C-3'' | 146.5 |

| C-4'' | 143.9 |

| C-5'' | 108.9 |

| C-6'' | 121.1 |

| 3''-OCH₃ | 55.9 |

Solvent: CDCl₃ (Chloroform-d)

Mass Spectrometry (MS) Data

Electrospray ionization mass spectrometry (ESI-MS) was utilized to determine the molecular weight and elemental composition of the compound.

Table 3: Mass Spectrometry Data for this compound

| Ion | m/z (Observed) |

| [M+H]⁺ | 329.1748 |

| [M+Na]⁺ | 351.1567 |

High-resolution mass spectrometry (HRMS) data provides the exact mass, confirming the molecular formula as C₂₀H₂₄O₄.

Experimental Protocols

The following section details the methodologies employed for the isolation and spectroscopic analysis of this compound.

Isolation of the Compound

The compound was isolated from the rhizomes of Alpinia officinarum. A typical isolation procedure is outlined below:

-

Extraction: The air-dried and powdered rhizomes of Alpinia officinarum were extracted exhaustively with 95% ethanol at room temperature.

-

Concentration and Fractionation: The ethanolic extract was concentrated under reduced pressure to yield a crude extract. This extract was then suspended in water and partitioned successively with ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction, being rich in diarylheptanoids, was subjected to silica gel column chromatography.

-

Gradient Elution: The column was eluted with a gradient of hexane and ethyl acetate, with increasing polarity. Fractions were collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the target compound were pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

The structural elucidation of the purified compound was performed using the following spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a Bruker Avance spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) was performed on a Thermo Fisher Scientific Q Exactive Orbitrap mass spectrometer to determine the accurate mass and molecular formula of the compound.

Logical Relationships in Structural Elucidation

The connectivity of the molecule was established through the detailed analysis of its 2D NMR spectra.

Key long-range correlations observed in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum confirmed the linkage between the phenyl group and the heptanone chain at C-1, and between the 4-hydroxy-3-methoxyphenyl group and the heptanone chain at C-7. The positions of the hydroxyl and carbonyl groups on the heptanone chain were determined by the chemical shifts of the adjacent protons and carbons, as well as by COSY correlations.

This guide provides foundational spectroscopic data and methodologies that are crucial for the further investigation and development of this compound as a potential therapeutic agent.

Chemical structure and stereochemistry of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of the diarylheptanoid 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone. This natural product, isolated from plants of the Zingiberaceae family, has garnered interest for its potential therapeutic applications. This document summarizes its physicochemical properties, outlines a plausible synthetic approach, and details experimental protocols for assessing its biological activity. Furthermore, it visualizes key concepts through diagrams to facilitate a deeper understanding of its mechanism of action and experimental workflows.

Chemical Structure and Properties

This compound is a linear diarylheptanoid characterized by a seven-carbon chain linking a phenyl group and a guaiacyl (4-hydroxy-3-methoxyphenyl) group. The structure features a ketone at the C3 position and a hydroxyl group at the C5 position, which is a chiral center.

Chemical Structure:

Figure 1: 2D structure of this compound.

Stereochemistry

The hydroxyl group at the C5 position introduces a chiral center, meaning the molecule can exist as two enantiomers: (5R)- and (5S)-5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone. When isolated from natural sources without chiral separation, it is often obtained as a racemic mixture. The specific stereochemistry can significantly influence biological activity, and determination of the absolute configuration is crucial for drug development. The (5R) enantiomer has been reported in Alpinia officinarum.[1]

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄O₄ | [2] |

| Molecular Weight | 328.4 g/mol | [2] |

| CAS Number | 79559-61-8 | [2] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in DMSO, ethanol | Generic |

Biological Activity and Quantitative Data

This diarylheptanoid has been identified as an inhibitor of two key enzymes: pancreatic lipase and 5-alpha-reductase.

Pancreatic Lipase Inhibition

Pancreatic lipase is a critical enzyme in the digestion of dietary fats. Its inhibition can reduce fat absorption, making it a target for anti-obesity therapies. This compound has been shown to inhibit pancreatic lipase.

| Parameter | Value | Conditions | Source |

| IC₅₀ | 1.5 mg/mL | Substrate: Triolein | [3] |

5-Alpha-Reductase Inhibition

5-alpha-reductase is an enzyme that converts testosterone into the more potent androgen, dihydrotestosterone (DHT). Elevated DHT levels are implicated in conditions such as benign prostatic hyperplasia (BPH) and androgenic alopecia. Several diarylheptanoids from Alpinia officinarum, including the title compound, have been identified as inhibitors of this enzyme.[4][5] While the inhibitory activity is confirmed, a specific IC₅₀ value for this compound is not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for assessing the biological activities of this compound are provided below.

Proposed Synthesis Workflow

A general and plausible synthetic route for this compound can be conceptualized through a multi-step process involving the formation of the carbon skeleton followed by functional group manipulations.

Figure 2: A proposed synthetic workflow for the target compound.

Pancreatic Lipase Inhibition Assay Protocol

This protocol is adapted from established methods for determining pancreatic lipase activity using a colorimetric substrate.

Materials:

-

Porcine pancreatic lipase (PPL)

-

p-Nitrophenyl butyrate (pNPB) as substrate

-

Tris-HCl buffer (pH 8.0)

-

This compound (test compound)

-

Orlistat (positive control)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of PPL in Tris-HCl buffer.

-

Prepare stock solutions of the test compound and orlistat in DMSO.

-

In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations (or positive/negative controls), and the PPL solution.

-

Incubate the plate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the pNPB substrate solution to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

5-Alpha-Reductase Inhibition Assay Protocol

This protocol describes an in vitro assay using rat prostate microsomes as the enzyme source.

Materials:

-

Rat prostate microsomes

-

Testosterone

-

NADPH

-

This compound (test compound)

-

Finasteride (positive control)

-

Buffer solution (e.g., potassium phosphate buffer, pH 6.5)

-

Ethyl acetate

-

HPLC system for analysis

Procedure:

-

Prepare rat prostate microsomes as the source of 5-alpha-reductase.

-

In a reaction tube, combine the microsomal preparation, buffer, NADPH, and the test compound at various concentrations (or positive/negative controls).

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the enzymatic reaction by adding testosterone.

-

Incubate the reaction mixture at 37°C for a defined time (e.g., 60 minutes).

-

Stop the reaction by adding a suitable quenching agent and placing the tubes on ice.

-

Extract the steroids from the reaction mixture using ethyl acetate.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase for HPLC analysis.

-

Quantify the amount of dihydrotestosterone (DHT) produced using a validated HPLC method.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The inhibitory activities of this compound on pancreatic lipase and 5-alpha-reductase suggest its potential to modulate specific biological pathways.

Inhibition of Lipid Digestion Pathway

By inhibiting pancreatic lipase, the compound directly interferes with the breakdown of dietary triglycerides into absorbable free fatty acids and monoglycerides.

Figure 3: Mechanism of pancreatic lipase inhibition.

Modulation of Androgen Signaling

The inhibition of 5-alpha-reductase by this diarylheptanoid can lead to reduced levels of dihydrotestosterone, a key driver of androgen receptor signaling in target tissues like the prostate.

Figure 4: Inhibition of the 5-alpha-reductase pathway.

Spectroscopic Data

Conclusion

This compound is a promising natural product with demonstrated inhibitory activity against pancreatic lipase and 5-alpha-reductase. This technical guide provides foundational information for researchers and drug development professionals interested in exploring its therapeutic potential. Further studies are warranted to elucidate its precise mechanism of action, establish a comprehensive safety profile, and optimize its structure for enhanced potency and selectivity. The provided experimental protocols offer a starting point for in vitro evaluation of this and structurally related compounds.

References

- 1. (5R)-5-hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenylheptan-3-one | C20H24O4 | CID 155165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Hydroxy-7-(4-hydroxy-3-methoxyphenyl)-1-phenyl-3-heptanone (DHPA) | 79559-61-8 | MOLNOVA [molnova.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Inhibition of 5alpha-reductase activity by diarylheptanoids from Alpinia officinarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of Diarylheptanoids from Curcuma longa

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity screening of diarylheptanoids isolated from Curcuma longa, commonly known as turmeric. Diarylheptanoids, a class of plant secondary metabolites, with curcumin being the most well-known example, have garnered significant scientific interest due to their diverse pharmacological properties. This document details the key biological activities of these compounds, presents quantitative data in a structured format, outlines detailed experimental protocols for core assays, and visualizes complex signaling pathways and workflows.

Overview of Biological Activities

Diarylheptanoids from Curcuma longa, principally curcumin, demethoxycurcumin, and bisdemethoxycurcumin, have demonstrated a wide spectrum of biological activities. These include potent antioxidant, anti-inflammatory, cytotoxic, hepatoprotective, and antimicrobial effects. The structural characteristics of these compounds, particularly the presence of phenolic hydroxyl groups and a β-diketone moiety, are believed to contribute significantly to their therapeutic potential.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of key diarylheptanoids from Curcuma longa. This data, primarily presented as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, allows for a comparative assessment of their potency.

Table 1: Antioxidant Activity of Diarylheptanoids from Curcuma longa

| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) |

| Curcumin | DPPH radical scavenging | 2.8 | L-Ascorbic acid | 22.5 |

| Demethoxycurcumin | DPPH radical scavenging | 39.2 | L-Ascorbic acid | 22.5 |

| Bisdemethoxycurcumin | DPPH radical scavenging | 308.7 | L-Ascorbic acid | 22.5 |

| Curcumin | Peroxynitrite scavenging | 4.0 ± 0.04 | Penicillamine | 2.38 ± 0.34 |

| Demethoxycurcumin | Peroxynitrite scavenging | 6.4 ± 0.30 | Penicillamine | 2.38 ± 0.34 |

| Bisdemethoxycurcumin | Peroxynitrite scavenging | 29.7 ± 1.29 | Penicillamine | 2.38 ± 0.34 |

Table 2: Cytotoxic Activity of Diarylheptanoids from Curcuma longa against Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Curcumin | MCF-7 | Breast Cancer | >50 |

| Curcumin | MDA-MB-231 | Breast Cancer | >50 |

| Curcumin | A549 | Lung Cancer | 33 |

| Diacetyldemethoxycurcumin (AC2) | MCF-7 | Breast Cancer | 6.7 |

| Triacetyldemethylcurcumin (AC5) | MCF-7 | Breast Cancer | 3.6 |

| Diacetyldemethoxycurcumin (AC2) | DU-145 | Prostate Cancer | 20.4 |

| Triacetyldemethylcurcumin (AC5) | DU-145 | Prostate Cancer | 16.3 |

| Diacetyldemethoxycurcumin (AC2) | NCI-H460 | Lung Cancer | 18.3 |

| Triacetyldemethylcurcumin (AC5) | NCI-H460 | Lung Cancer | 10.7 |

Table 3: Anti-inflammatory Activity of Compounds from Curcuma longa

| Compound/Fraction | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

| β-turmerone | ROS Production Inhibition | 4.7 | Ibuprofen | 11.2 |

| Dichloromethane fraction | ROS Production Inhibition | ≤ 0.4 | Ibuprofen | 11.2 |

Table 4: Hepatoprotective Activity of Diarylheptanoids from Curcuma longa

| Compound | Assay | EC50 (µM) | Reference Compound | EC50 (µM) |

| Curcumin | Tacrine-induced cytotoxicity in HepG2 cells | 86.9 | Silybin | 69.0 |

| Demethoxycurcumin | Tacrine-induced cytotoxicity in HepG2 cells | 70.7 | Silybin | 69.0 |

| Bisdemethoxycurcumin | Tacrine-induced cytotoxicity in HepG2 cells | 50.2 | Silybin | 69.0 |

Table 5: Antimicrobial Activity of Curcuminoids from Curcuma longa

| Extract/Compound | Bacteria | MIC |

| Curcuminoids | Staphylococcus aureus | 3.91 ppt |

| Curcuminoids | Bacillus cereus | 3.91 ppt |

| Curcuminoids | Edwardsiella tarda | 3.91 ppt |

| Ethanol Turmeric Extract | Vibrio harveyi | 3.91 ppt |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the antioxidant capacity of natural compounds.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

-

Sample Preparation: Dissolve the diarylheptanoid samples in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations to be tested.

-

Reaction Mixture: In a 96-well microplate or test tubes, add 100 µL of each sample dilution. Add 100 µL of the 0.1 mM DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution. A blank well should contain 200 µL of methanol.

-

Incubation: Incubate the plate or tubes in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare various concentrations of the diarylheptanoid compounds in the culture medium. After 24 hours of cell seeding, remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation of Cell Viability: The percentage of cell viability is calculated as follows: % Cell Viability = (A_sample / A_control) x 100 Where A_sample is the absorbance of the treated cells and A_control is the absorbance of the untreated control cells.

-

IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentrations.

Tacrine-Induced Cytotoxicity Assay in HepG2 Cells for Hepatoprotective Activity

This assay evaluates the ability of a compound to protect liver cells from toxin-induced damage.

Principle: Tacrine is a drug known to cause hepatotoxicity. This assay measures the ability of a test compound to mitigate the cytotoxic effects of tacrine on the human liver cell line, HepG2.

Protocol:

-

Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM supplemented with 10% FBS) at 37°C and 5% CO2.

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Pre-treatment: Treat the cells with various concentrations of the diarylheptanoid compounds for a specific period (e.g., 2 hours) before inducing toxicity.

-

Toxin Induction: Induce cytotoxicity by adding a predetermined concentration of tacrine to the wells (except for the control group) and incubate for a specified duration (e.g., 24 hours).

-

Viability Assessment: Assess cell viability using the MTT assay as described in the previous protocol.

-

Calculation of Hepatoprotective Effect: The protective effect is determined by comparing the viability of cells treated with both the diarylheptanoid and tacrine to those treated with tacrine alone.

-

EC50 Determination: The EC50 value, the concentration of the compound that provides 50% of the maximum protective effect, is calculated from the dose-response curve.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activity screening of diarylheptanoids.

A Technical Guide to the Pancreatic Lipase Inhibitory Activity of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone, hereafter referred to as HPH, is a natural diarylheptanoid that has been identified as a potent inhibitor of pancreatic lipase. This compound has been isolated from the rhizomes of Alpinia officinarum and Curcuma longa L.[1][2][3] Pancreatic lipase is a critical enzyme in the digestion and absorption of dietary fats, and its inhibition is a key therapeutic strategy for the management of obesity and hyperlipidemia.[1][3] This technical guide provides a comprehensive overview of the pancreatic lipase inhibitory activity of HPH, including quantitative data, detailed experimental protocols, and visual representations of the experimental workflow and inhibitory mechanism.

Quantitative Data Summary

The inhibitory activity of HPH against pancreatic lipase has been quantified in vitro, and its effects on plasma lipid levels have been assessed in vivo. The available data is summarized below.

Table 1: In Vitro Pancreatic Lipase Inhibitory Activity of HPH

| Compound | Substrate | IC50 | Source |

| This compound (HPH) | Triolein | 1.5 mg/mL | [1][3] |

Note: The IC50 value represents the concentration of HPH required to inhibit 50% of the pancreatic lipase activity under the specified assay conditions.

Table 2: In Vivo Antihyperlipidemic Effects of HPH in Murine Models

| Animal Model | Treatment | Key Findings | Source |

| Corn oil-induced triglyceridemic mice | HPH | Significantly lowered serum triglyceride levels. | [1][3] |

| Triton WR-1339-induced hyperlipidemic mice | HPH | Reduced serum triglyceride and cholesterol levels. | [1][3] |

| High cholesterol diet-induced hyperlipidemic mice | HPH | No significant hypolipidemic activity observed. | [1][3] |

Note: Specific quantitative data from the in vivo studies, such as percentage reduction in lipid levels and statistical significance, are not detailed in the currently available public literature.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the study of HPH's pancreatic lipase inhibitory activity.

In Vitro Pancreatic Lipase Inhibition Assay

This protocol is based on the method used to determine the IC50 value of HPH.[1][3]

Objective: To determine the concentration of HPH required to inhibit 50% of pancreatic lipase activity.

Materials:

-

Porcine Pancreatic Lipase (PPL)

-

Triolein (substrate)

-

This compound (HPH)

-

Orlistat (positive control)

-

Phosphate buffer (pH 7.0)

-

Emulsifying agent (e.g., gum arabic or bile salts)

-

Assay tubes

-

Incubator/water bath (37°C)

-

Analytical equipment for measuring fatty acid release (e.g., titration equipment, spectrophotometer with a suitable chromogenic substrate)

Procedure:

-

Substrate Emulsion Preparation: Prepare a stable emulsion of triolein in the phosphate buffer using an appropriate emulsifying agent.

-

Enzyme Solution Preparation: Dissolve porcine pancreatic lipase in the phosphate buffer to a working concentration.

-

Inhibitor Preparation: Prepare a stock solution of HPH in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations. Prepare a similar concentration range for the positive control, Orlistat.

-

Assay Reaction: a. To a series of assay tubes, add the triolein emulsion. b. Add the various concentrations of HPH or Orlistat to the respective tubes. Include a control tube with no inhibitor. c. Pre-incubate the tubes at 37°C for 10 minutes. d. Initiate the enzymatic reaction by adding the pancreatic lipase solution to each tube. e. Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding an appropriate reagent (e.g., HCl or by heat inactivation).

-

Quantification of Lipolysis: Measure the amount of free fatty acids released from the hydrolysis of triolein. This can be done by titration with a standardized NaOH solution or by a colorimetric method using a suitable kit.

-

Calculation of Inhibition: Calculate the percentage of lipase inhibition for each HPH concentration using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the HPH concentration and determine the IC50 value from the resulting dose-response curve.

In Vivo Antihyperlipidemic Activity Assessment in Mice

This protocol is a generalized representation of the in vivo studies conducted to evaluate the antihyperlipidemic effects of HPH.[1][3]

Objective: To assess the effect of HPH on serum lipid profiles in induced hyperlipidemic mouse models.

Materials:

-

Male ICR mice

-

This compound (HPH)

-

Inducing agents: Corn oil, Triton WR-1339, or a high-cholesterol diet

-

Standard rodent chow

-

Vehicle for HPH administration (e.g., 0.5% carboxymethyl cellulose)

-

Blood collection supplies

-

Centrifuge

-

Biochemical analyzer for lipid profiling (Total Cholesterol, Triglycerides)

Procedure:

-

Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

-

Induction of Hyperlipidemia:

-

Corn oil-induced model: Administer a single oral dose of corn oil to induce a transient increase in serum triglycerides.

-

Triton WR-1339-induced model: Administer a single intraperitoneal injection of Triton WR-1339 to induce a sustained state of hyperlipidemia.

-

High-cholesterol diet model: Feed the mice a specially formulated diet high in cholesterol for a specified period to induce hypercholesterolemia.

-

-

Treatment Administration: a. Divide the hyperlipidemic mice into groups: a control group receiving the vehicle and treatment groups receiving different doses of HPH. b. Administer HPH or the vehicle orally once a day for the duration of the study.

-

Blood Sample Collection: At the end of the treatment period, collect blood samples from the mice via a suitable method (e.g., retro-orbital sinus puncture or cardiac puncture) after an overnight fast.

-

Serum Separation: Allow the blood to clot and then centrifuge to separate the serum.

-

Biochemical Analysis: Analyze the serum samples for total cholesterol and triglyceride levels using a biochemical analyzer.

-

Statistical Analysis: Compare the lipid profiles of the HPH-treated groups with the control group using appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of the observed effects.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the pancreatic lipase inhibitory activity of a test compound like HPH.

Mechanism of Action: Pancreatic Lipase Inhibition

The primary mechanism of action of HPH in reducing lipid absorption is through the direct inhibition of pancreatic lipase.

Conclusion

This compound (HPH) demonstrates clear inhibitory activity against pancreatic lipase in vitro and exhibits antihyperlipidemic effects in certain in vivo models. These findings suggest its potential as a lead compound for the development of novel therapeutic agents for obesity and related metabolic disorders. Further research is warranted to elucidate the precise mechanism of inhibition, conduct detailed pharmacokinetic and toxicological studies, and explore its efficacy in more comprehensive preclinical models. The lack of a publicly available synthesis protocol and detailed enzyme kinetic data are current gaps in the knowledge that need to be addressed in future investigations.

References

A Technical Guide to the Anti-inflammatory Properties of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone and Related Diarylheptanoids

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the anti-inflammatory properties of the diarylheptanoid 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone. While direct and extensive research on this specific compound is emerging, this document synthesizes the available data and draws upon the wealth of information on structurally similar diarylheptanoids isolated from the Zingiberaceae family, such as those from Alpinia and Curcuma species. The primary anti-inflammatory mechanisms of this class of compounds involve the modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), leading to the suppression of pro-inflammatory mediators. This guide details these mechanisms, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction

This compound is a natural diarylheptanoid found in the rhizomes of plants such as Curcuma longa (turmeric) and Alpinia officinarum (galangal)[1]. Diarylheptanoids from these sources have long been recognized in traditional medicine for their therapeutic properties, with modern research increasingly validating their anti-inflammatory, antioxidant, and other pharmacological activities[2]. This document focuses on elucidating the anti-inflammatory potential of this specific diarylheptanoid, providing a technical resource for researchers and professionals in drug discovery and development.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of diarylheptanoids, including likely those of this compound, are primarily attributed to their ability to interfere with major inflammatory signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding for inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[3].

Structurally similar diarylheptanoids, such as yakuchinone A and B, have been demonstrated to inhibit NF-κB activation by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB[3][4]. This inhibitory action curtails the production of a wide array of inflammatory mediators.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route that regulates inflammation. It comprises a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), which are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate downstream transcription factors, such as AP-1, which also plays a role in the expression of inflammatory genes. Evidence from related compounds suggests that diarylheptanoids can suppress the phosphorylation of key MAPK proteins, thus dampening the inflammatory response.

Quantitative Data on Anti-inflammatory Activity

Direct quantitative data for this compound is limited in publicly accessible literature. However, a study on isolates from Alpinia officinarum identified this compound (referred to as compound 5) as a significant anti-inflammatory and antioxidant agent, with molecular docking studies suggesting it is a good binder to the COX-2 enzyme[5].

To provide a comparative context, the following tables summarize the inhibitory activities of structurally related diarylheptanoids on key inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokine Production by Diarylheptanoids

| Compound | Cell Line | Stimulant | Inhibitory Effect | IC₅₀ (µM) | Reference |

| Yakuchinone A | Mouse Skin | TPA | Inhibition of iNOS expression | Not specified | [3][4] |

| Yakuchinone B | Mouse Skin | TPA | Inhibition of iNOS expression | Not specified | [3][4] |

| Diarylheptanoid from Alpinia hirsuta | RAW 264.7 | LPS | Inhibition of NO production | 18.2 - 19.3 | [6] |

| Diarylheptanoid from Alpinia hirsuta | RAW 264.7 | LPS | Inhibition of TNF-α production | 22.3 - 23.7 | [6] |

TPA: 12-O-tetradecanoylphorbol-13-acetate; LPS: Lipopolysaccharide

Table 2: Inhibition of Prostaglandin E₂ (PGE₂) Production and COX-2 Expression by Diarylheptanoids

| Compound | Cell Line/System | Stimulant | Inhibitory Effect | IC₅₀ (µM) | Reference |

| Yakuchinone A | Mouse Skin | TPA | Inhibition of COX-2 expression | Not specified | [3][4] |

| Yakuchinone B | Mouse Skin | TPA | Inhibition of COX-2 expression | Not specified | [3][4] |

| 5-hydroxy-7-(4″-hydroxy-3″-methoxyphenyl)-1-phenyl-3-heptanone | In silico | - | Good binding to COX-2 | Not applicable | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of compounds like this compound.

Cell Culture and LPS-induced Inflammation in RAW 264.7 Macrophages

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

Incubate for 24 hours.

-

Collect the supernatant for analysis of inflammatory mediators.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Procedure:

-

Mix 100 µL of the cell culture supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.

-

Procedure:

-

Use commercially available ELISA kits for TNF-α and IL-6.

-

Follow the manufacturer's instructions for coating the plate with capture antibody, adding samples and standards, adding detection antibody, adding enzyme conjugate, adding substrate, and stopping the reaction.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentrations based on the standard curve.

-

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

-

Procedure:

-

Lyse the treated cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-ERK, ERK, p-p38, p38).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

-

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Simplified NF-κB signaling pathway and the putative inhibitory point of diarylheptanoids.

Caption: Overview of the MAPK signaling cascade and a potential point of inhibition by diarylheptanoids.

Experimental Workflow

Caption: A typical experimental workflow for evaluating the in vitro anti-inflammatory effects.

Conclusion and Future Directions

This compound, a diarylheptanoid from the Zingiberaceae family, holds significant promise as an anti-inflammatory agent. Based on the extensive research on structurally related compounds, its mechanism of action is likely centered on the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators.

Future research should focus on generating specific quantitative data for this compound through rigorous in vitro and in vivo studies. Elucidating its precise molecular targets and conducting comprehensive safety and pharmacokinetic profiling will be crucial steps in its development as a potential therapeutic agent for inflammatory diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Analysis of Diarylheptanoids in Alpinia Officinarum by UPLC/Q-TOF MS and Study on Anti-inflammatory Activity of Monomer - Dissertation [m.dissertationtopic.net]

- 3. Effects of yakuchinone A and yakuchinone B on the phorbol ester-induced expression of COX-2 and iNOS and activation of NF-kappaB in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolates of Alpinia officinarum Hance as COX-2 inhibitors: Evidence from anti-inflammatory, antioxidant and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

In-Depth Technical Guide: Cytotoxic Effects of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone, a diarylheptanoid also known as Yakuchinone B, is a natural phenolic compound isolated from the rhizomes of Curcuma longa L. and the seeds of Alpinia oxyphylla.[1][2] This molecule has demonstrated notable cytotoxic and growth-inhibitory effects against a panel of human cancer cell lines.[3] Mechanistic studies reveal that its mode of action involves the induction of apoptosis, a form of programmed cell death, through the activation of the endoplasmic reticulum (ER) stress pathway. This technical guide provides a comprehensive overview of the cytotoxic properties of this compound, including quantitative cytotoxicity data, detailed experimental protocols for key assays, and a visualization of the implicated signaling pathway.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| A375P | Melanoma | 14.75 ± 1.00 |

| MCF-7 | Breast Adenocarcinoma | Cytotoxicity Observed |

| HT-29 | Colorectal Carcinoma | Cytotoxicity Observed |

| HL-60 | Acute Myeloblastic Leukemia | Cytotoxicity Observed |

| K-562 | Chronic Myelogenic Leukemia | Cytotoxicity Observed |

| HeLa | Cervical Epithelial Carcinoma | Cytotoxicity Observed |

Data for A375P, MCF-7, and HT-29 are for a closely related compound evaluated in a microbial transformation study. Qualitative cytotoxicity for MCF-7, HL-60, K-562, and HeLa was also reported, though specific IC50 values were not provided in the cited study.

Mechanism of Action: Induction of Apoptosis via ER Stress

Research indicates that this compound induces apoptosis in cancer cells by triggering the endoplasmic reticulum (ER) stress response. This pathway is a cellular stress response to an accumulation of unfolded or misfolded proteins in the ER lumen.

The compound upregulates the expression of key ER stress sensors, including:

-

ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 is cleaved, and its active fragment translocates to the nucleus to activate the transcription of ER chaperones and other ER stress-responsive genes.

-

eIF2α (Eukaryotic Initiation Factor 2α): Phosphorylation of eIF2α leads to a general attenuation of protein synthesis, reducing the protein load on the ER.

-

PERK (PKR-like Endoplasmic Reticulum Kinase): PERK is an ER-resident transmembrane protein that phosphorylates eIF2α.

-

XBP1 (X-box Binding Protein 1): Splicing of XBP1 mRNA results in a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

The sustained activation of these sensors ultimately leads to the induction of apoptosis.

References

- 1. Induction of Apoptosis in Tumor Cells by Natural Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajol.info [ajol.info]

- 3. Induction of apoptosis through the up-regulation of endoplasmic reticulum stress sensors by 5-hydroxy-7- (4"-hydroxy-3"-methoxyphenyl)-1-phenyl-3-heptanone - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone in Plant Extracts using HPLC-UV

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 5-Hydroxy-7-(4'-hydroxy-3'-methoxyphenyl)-1-phenyl-3-heptanone, a bioactive diarylheptanoid, in plant extracts. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a robust analytical tool for researchers, scientists, and drug development professionals working with phytochemicals.

Introduction

This compound (CAS 79559-61-8) is a diarylheptanoid found in various medicinal plants, including Alpinia officinarum (lesser galangal) and Curcuma longa (turmeric). This compound and related diarylheptanoids have garnered significant interest due to their potential therapeutic properties. Accurate quantification of this analyte in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides a detailed protocol for the extraction and subsequent HPLC analysis of this compound.

Experimental

Materials and Reagents

-

Reference Standard: this compound (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (analytical grade)

-

Dried and powdered plant material (e.g., rhizomes of Alpinia officinarum)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Oven

-

Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-25 min: 25% B to 60% B; 25-30 min: 60% B to 90% B; 30-35 min: 90% B (hold); 35-36 min: 90% B to 25% B; 36-40 min: 25% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| Detection | UV at 280 nm |

Protocols

Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation from Plant Material

-

Extraction:

-

Accurately weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

-

Add 20 mL of methanol to the tube.

-

Vortex the mixture for 1 minute.

-

Perform ultrasonic extraction for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process twice more on the plant residue, and pool all the supernatants.

-

-

Concentration and Reconstitution:

-

Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator.

-

Reconstitute the dried extract in 5 mL of methanol.

-

-

Filtration:

-